molecular formula C13H12BrNO3 B1532095 Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate CAS No. 872714-50-6

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate

Cat. No.: B1532095
CAS No.: 872714-50-6
M. Wt: 310.14 g/mol
InChI Key: JQGFRMBBTLWQHW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a halogenated quinoline derivative with a bromine atom at position 4, a methoxy group at position 6, and an ethyl ester at position 2. The bromine and methoxy substituents likely influence its electronic properties, reactivity, and biological interactions, making it a candidate for further functionalization in drug discovery pipelines.

Properties

IUPAC Name

ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFRMBBTLWQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677906
Record name Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872714-50-6
Record name Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the role of quinoline derivatives in biological processes.

  • Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

  • Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate exerts its effects involves interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

  • Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in halogen type, substituent positions, or additional functional groups. Key examples include:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Br (6), Cl (4), COOEt (3) C₁₂H₁₀BrClNO₂ 330.58 Dual halogenation enhances electrophilicity; used in PI3K/mTOR inhibitor synthesis.
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate Br (6), Cl (4), OMe (7), COOEt (3) C₁₃H₁₁BrClNO₃ 344.59 Additional methoxy group improves solubility; structural analog for SAR studies.
Ethyl 4-((2,4-difluorophenyl)amino)-6-bromo-7-ethoxyquinoline-3-carboxylate Br (6), F-substituted anilino (4), OEt (7), COOEt (3) C₂₁H₁₈BrF₂N₂O₃ 471.22 Amino substituent enhances target binding; evaluated in radiopharmaceuticals.
  • Positional Effects : Bromine at position 4 (target compound) vs. position 6 (analogs) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .
  • Functional Groups : Methoxy groups (e.g., at position 6 or 7) increase solubility and modulate metabolic stability compared to halogens alone .

Physicochemical Properties

  • Molecular Weight and Polarity: Bromine and methoxy substituents increase molecular weight and polarity compared to non-halogenated quinolines, affecting pharmacokinetic properties like LogP and bioavailability .

Biological Activity

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of this compound

This compound is a quinoline derivative that has been studied for its interactions with various biological systems. Its structure includes a bromine atom and a methoxy group, which contribute to its biological activity.

The compound's mechanism of action involves interaction with multiple molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester functional group enhances its binding affinity to these targets, potentially modulating various signaling pathways related to cell growth, apoptosis, and immune responses.

Key Molecular Targets

  • Enzymes : this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It has the potential to modulate receptor activity, influencing cellular responses.

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that this compound shows promising antimicrobial properties against various pathogens.
  • Antifungal Properties : It has demonstrated effectiveness against fungal strains, making it a candidate for antifungal drug development.
  • Anticancer Potential : Research suggests that the compound may inhibit cancer cell proliferation through its action on cellular signaling pathways .

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed an IC50 value indicating significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain IC50 (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it exhibited an IC50 value of 10 µM against HCT116 colorectal cancer cells and 12 µM against PC3 prostate cancer cells .

Cell Line IC50 (µM)
HCT11610
PC312
MCF715

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